1,6-Naphthyridine-2-carbaldehyde
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Overview
Description
1,6-Naphthyridine-2-carbaldehyde is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms. The presence of an aldehyde group at the second position of the naphthyridine ring system makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Preparation Methods
The synthesis of 1,6-naphthyridine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by cyclization and subsequent oxidation to introduce the aldehyde group . Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product. These methods may include the use of catalysts and optimized reaction conditions to enhance efficiency and scalability .
Chemical Reactions Analysis
1,6-Naphthyridine-2-carbaldehyde undergoes a variety of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of 1,6-naphthyridine .
Scientific Research Applications
1,6-Naphthyridine-2-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the development of biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,6-naphthyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease progression. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of their activity. Additionally, the naphthyridine ring system can interact with DNA or RNA, affecting their function and stability .
Comparison with Similar Compounds
1,6-Naphthyridine-2-carbaldehyde can be compared with other similar compounds, such as:
1,5-Naphthyridine: Another isomer of naphthyridine with different biological activities and synthetic applications.
1,8-Naphthyridine: Known for its use in the development of pharmaceuticals and materials science.
Pyrido[2,3-d]pyrimidines: Compounds with similar structural features but different pharmacological profiles.
The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of derivatives with diverse biological and industrial applications .
Properties
Molecular Formula |
C9H6N2O |
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Molecular Weight |
158.16 g/mol |
IUPAC Name |
1,6-naphthyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H6N2O/c12-6-8-2-1-7-5-10-4-3-9(7)11-8/h1-6H |
InChI Key |
PCWMRRMFCMNHIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=NC=C2)C=O |
Origin of Product |
United States |
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